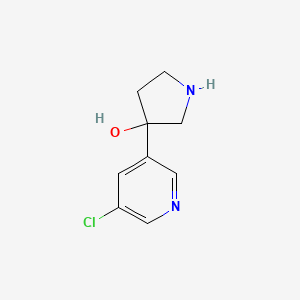

3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol

Description

Contextualization within Modern Heterocyclic Chemistry and Medicinal Chemistry Research

Heterocyclic compounds, which feature cyclic structures with at least one non-carbon atom, are integral to the advancement of medicinal chemistry. Their diverse three-dimensional arrangements and capacity for varied intermolecular interactions make them prime candidates for designing novel therapeutic agents. The compound 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol is a notable example, situated at the confluence of key structural motifs with established biological importance.

The pyridine (B92270) and dihydropyridine (B1217469) scaffolds, in particular, are among the most prevalent structural units in pharmaceuticals, playing a crucial role in the treatment of a wide array of conditions. nih.gov These nitrogen-containing heterocycles are fundamental to the basic processes of life and are found in over 90% of pharmaceutical and agrochemical products due to their favorable pharmacological, physicochemical, and pharmacokinetic properties. nih.gov The ongoing focus on pyridine and its derivatives in drug design underscores the importance of compounds like this compound in the search for new and improved medicines.

Overview of Structural Motifs: Pyrrolidine (B122466) and Chloropyridine Scaffolds in Chemical Biology

The distinct biological activities of this compound can be attributed to its two primary structural components: the pyrrolidine ring and the chloropyridine scaffold.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a "privileged scaffold" in drug discovery. researchgate.netdntb.gov.ua Its non-planar, three-dimensional structure allows for a thorough exploration of the pharmacophore space, which is critical for designing molecules that can bind effectively to biological targets. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring is a key feature, as different spatial orientations of its substituents can lead to vastly different biological profiles due to specific interactions with enantioselective proteins. researchgate.netnih.gov This versatility has led to the incorporation of the pyrrolidine nucleus in a wide range of biologically active compounds, including numerous FDA-approved drugs. frontiersin.orgmdpi.com

The chloropyridine scaffold also plays a vital role. The pyridine ring is a common feature in many commercially available drugs, often acting as a key component in antimicrobial, antiviral, and anticancer agents, among others. nih.gov The presence of a chlorine atom on the pyridine ring can significantly alter the molecule's electronic properties, potentially enhancing its metabolic stability and ability to penetrate the central nervous system. nih.gov Specifically, the 5-chloropyridin-3-ol component is a known hydroxypyridine derivative. nih.govmatrix-fine-chemicals.comepa.gov

Historical Perspective of Related Chemical Architectures and their Research Trajectories

The scientific journey leading to the investigation of compounds like this compound is rooted in the extensive history of research into nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors, first identified decades ago, are fundamental to nerve-muscle communication and various processes within the central and peripheral nervous systems. nih.govwikipedia.org

The discovery of the nAChR as the first neurotransmitter receptor to be isolated and identified as a protein was a landmark event in biochemistry and pharmacology. nih.govcancer.gov This breakthrough paved the way for the identification of a superfamily of pentameric ligand-gated ion channels, including GABAA and glycine (B1666218) receptors. nih.govnih.gov

Early research focused on understanding the structure and function of nAChRs, often utilizing compounds from natural sources like nicotine (B1678760). wikipedia.org The realization that different combinations of nAChR subunits result in subtypes with distinct pharmacological properties spurred the development of synthetic ligands with greater selectivity. wikipedia.org This has led to the exploration of a vast chemical space, including modifications of the core pyridine and pyrrolidine rings found in nicotine, in an effort to create novel therapeutics for neurological disorders.

Current Research Gaps and Objectives for Comprehensive Investigation of this compound

A comprehensive understanding of this compound is still emerging, with several key areas requiring further investigation. A primary research gap is the lack of detailed pharmacological data, including its binding affinities and functional activities at various receptor subtypes, particularly the nAChRs. While its structure suggests potential activity at these receptors, empirical evidence is needed to confirm this and to establish a selectivity profile.

Future research objectives should be directed at:

Efficient Synthesis: Developing robust and scalable synthetic methods is crucial for producing the compound and its analogs for further study. Various strategies for synthesizing pyrrolidine derivatives have been reported, including methods that could be adapted for this specific molecule. organic-chemistry.orgmdpi.com

Stereoselective Synthesis and Separation: The pyrrolidine ring in this compound contains a chiral center at the 3-position. As the stereochemistry of such compounds can dramatically influence their biological activity, the development of methods to synthesize or separate the individual enantiomers is a critical objective.

Detailed Pharmacological Profiling: A thorough in vitro and in vivo characterization of the compound's interaction with a panel of relevant biological targets is necessary to identify its primary mechanism of action and potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chloropyridine and pyrrolidine moieties will help to elucidate the key structural features required for optimal activity and selectivity. This will guide the design of new, more potent, and selective analogs.

Addressing these research objectives will be instrumental in unlocking the full potential of this compound as a valuable chemical probe and a potential lead for the development of novel therapeutic agents.

Data on Related Chemical Moieties

| Chemical Moiety | CAS Number | Molecular Formula | Key Properties |

| Pyrrolidin-3-ol | 40499-83-0 | C4H9NO | A clear yellow liquid, also known as 3-Hydroxypyrrolidine. nih.gov |

| 5-Chloropyridin-3-ol | 74115-12-1 | C5H4ClNO | An amber solid with a melting point of 160-162 °C. matrix-fine-chemicals.comfishersci.com |

| (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol HCl | 478922-47-3 | C5H12ClNO2 | A white solid used in the preparation of MEK kinase inhibitors. chemicalbook.com |

| (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | 108315-39-5 | C5H11NO2 | A pyrrolidine derivative. |

| Larotrectinib | Not Applicable | Not Applicable | An important drug containing a (3S)-Pyrrolidin-3-ol structural element. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

3-(5-chloropyridin-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C9H11ClN2O/c10-8-3-7(4-12-5-8)9(13)1-2-11-6-9/h3-5,11,13H,1-2,6H2 |

InChI Key |

GVDSQSFWPHEYAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CC(=CN=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a variety of forward synthetic strategies. The core of the molecule consists of a pyrrolidine (B122466) ring substituted at the 3-position with a 5-chloropyridin-3-yl group and a hydroxyl group.

Primary Disconnections:

C-N Bond Disconnections: The most common approach involves disconnections of the C-N bonds of the pyrrolidine ring. This leads to linear precursors that can be cyclized. For instance, a double C-N disconnection suggests a precursor like a 1,4-dicarbonyl compound that can undergo reductive amination with a suitable amine. mdpi.comnih.gov

C-C Bond Disconnections: Alternatively, a C-C bond disconnection within the pyrrolidine ring can be envisioned. A [3+2] cycloaddition strategy is a powerful tool for this, where a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the five-membered ring. numberanalytics.comwikipedia.org

Key Precursors:

Based on these disconnections, several key precursors can be identified:

1,4-Dicarbonyl Compounds: A 1,4-dicarbonyl compound bearing the 5-chloropyridin-3-yl moiety could be cyclized with an amine source.

Azomethine Ylides and Alkenes: For a [3+2] cycloaddition, an azomethine ylide precursor and an alkene dipolarophile are required. nih.gov The azomethine ylide could be generated from an amino acid or an imine derivative.

γ-Amino Alcohols or Ketones: Intramolecular cyclization of a γ-amino alcohol or a γ-amino ketone is another viable route. mdpi.com

4-Chloro-3-hydroxybutyronitrile derivatives: These can serve as versatile starting materials, undergoing reduction of the nitrile and subsequent intramolecular cyclization. google.com

Development of Novel Synthetic Routes and Precursors

The demand for structurally diverse pyrrolidine-containing compounds has driven the development of numerous synthetic methodologies. These routes often focus on the efficient and stereoselective formation of the pyrrolidine ring.

The construction of the pyrrolidine core is a central theme in the synthesis of this compound and related analogs. Several powerful strategies have been established for this purpose.

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition, stands out as a highly effective method for constructing five-membered rings like pyrrolidines. numberanalytics.comwikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. wikipedia.org

For pyrrolidine synthesis, azomethine ylides are commonly employed as the 1,3-dipole. wikipedia.orgnih.gov These can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the activation of imines. mdpi.comacs.org The reaction of an azomethine ylide with an alkene (the dipolarophile) leads directly to the pyrrolidine scaffold, often with a high degree of regio- and stereocontrol. numberanalytics.comnih.govrsc.org The versatility of this method allows for the introduction of various substituents on the pyrrolidine ring by choosing appropriately substituted dipoles and dipolarophiles. acs.orgnih.gov For instance, an iridium-catalyzed reductive approach can generate a range of azomethine ylides from amides and lactams for subsequent cycloaddition. acs.orgnih.gov

The development of catalytic asymmetric versions of this reaction has further enhanced its utility, providing access to enantiomerically enriched pyrrolidines. nih.govrsc.org

Intramolecular cyclization is a powerful strategy for the synthesis of pyrrolidines, offering high efficiency and stereocontrol. researchgate.net These reactions typically involve the formation of a C-N or C-C bond within a linear precursor.

Common strategies include:

Cyclization of Amino Alcohols or Amino Ketones: The cyclization of 1,4-amino alcohols under acidic or basic conditions is a classic method for pyrrolidine synthesis. mdpi.com Similarly, γ-amino ketones can undergo cyclization to form the pyrrolidine ring.

Radical Cyclizations: Radical additions to carbonyl groups can be employed to form pyrrolidinols. researchgate.net

Heck Reaction: An intramolecular Heck reaction can be a key step in a sequence to form fused pyrrolidine systems. nih.gov

Intramolecular Amination: Copper-promoted intramolecular aminooxygenation of alkenes provides a route to disubstituted pyrrolidines. nih.gov Additionally, dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds can yield N-unprotected pyrrolidines. organic-chemistry.org

Cyclization of Unsaturated Amines: Rhodium complexes can catalyze the cyclization of unsaturated amines to form pyrrolidines and pyrrolidinones. acs.org

From 4-chloro-3-hydroxybutyronitrile: This starting material can be converted to chiral 3-hydroxypyrrolidine through reduction of the nitrile group and subsequent in situ intramolecular cyclization. google.com

These intramolecular approaches are often highly effective for creating complex pyrrolidine structures with defined stereochemistry.

Reductive amination is a widely used and efficient method for the synthesis of amines, including the formation of cyclic amines like pyrrolidines. nih.gov This process typically involves the reaction of a dicarbonyl compound with a primary amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.govthieme-connect.com

For the synthesis of N-substituted pyrrolidines, a 1,4-dicarbonyl compound can be reacted with a primary amine, followed by reduction. mdpi.comnih.gov A practical method for constructing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. nih.gov Another approach utilizes the reductive condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) in an acidic aqueous medium. thieme-connect.com

This methodology offers a straightforward and often high-yielding route to the pyrrolidine core.

In recent years, there has been a significant shift towards the development of more sustainable synthetic methods, leading to a surge in interest in organocatalysis and transition-metal-free reactions. rsc.orgdntb.gov.ua These approaches offer several advantages, including milder reaction conditions, reduced metal contamination in the final products, and often high levels of stereocontrol. rsc.orgnih.govmdpi.com

Organocatalysis: Chiral pyrrolidine derivatives, such as proline and its derivatives, are themselves powerful organocatalysts for a variety of asymmetric transformations. nih.govmdpi.comresearchgate.net These catalysts can be used to synthesize highly substituted pyrrolidines with excellent enantioselectivity. rsc.orgresearchgate.net For example, an organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position. rsc.org

Transition-Metal-Free Approaches: Several transition-metal-free methods for pyrrolidine synthesis have been reported. organic-chemistry.orgrsc.org These include:

Lewis acid-mediated hydroamination: Stereoselective syntheses of pyrrolidines can be achieved through a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org

Iodine-mediated reactions: Molecular iodine can be used as a transition-metal-free oxidant for the direct δ-amination of sp³ C-H bonds to provide pyrrolidines. organic-chemistry.org

Aza-Wittig reaction: A metal-free one-pot synthesis of substituted pyrroles, which can be precursors to pyrrolidines, has been developed using the aza-Wittig reaction. rsc.org

These methods provide valuable alternatives to traditional metal-catalyzed reactions for the construction of the pyrrolidine ring.

Introduction and Functionalization of the 5-Chloropyridine Moiety

A pivotal step in the synthesis is the creation of the C-C bond between the 3-position of the pyrrolidine ring and the 3-position of the 5-chloropyridine ring. Two primary strategies are considered for this transformation: modern cross-coupling reactions and classical nucleophilic aromatic substitution approaches.

Palladium-catalyzed cross-coupling reactions have become essential tools in modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds. jocpr.com For the synthesis of this compound, the Suzuki-Miyaura reaction is a particularly powerful and widely applicable method. jocpr.comnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. jocpr.com This approach offers high functional group tolerance and generally proceeds with high efficiency and selectivity. jocpr.com For the target molecule, a plausible Suzuki coupling strategy would involve the reaction between a protected 3-pyrrolidinol (B147423) derivative bearing a boronic acid or ester at the 3-position and a suitable halopyridine, such as 3-bromo-5-chloropyridine (B1268422) or 3-iodo-5-chloropyridine.

The general components of a Suzuki-Miyaura reaction are outlined in the table below.

| Component | Example | Role |

| Organohalide | 3-Bromo-5-chloropyridine | Electrophilic partner |

| Organoboron Reagent | N-Boc-3-boronyl-pyrrolidin-3-ol | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the catalytic cycle |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction |

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, could also be envisioned in a longer synthetic route. For instance, 3-ethynyl-5-chloropyridine could be coupled with a suitable pyrrolidine derivative, followed by hydration of the alkyne to a ketone and subsequent reduction to the tertiary alcohol.

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for functionalizing pyridine (B92270) rings. youtube.com In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. masterorganicchemistry.com The reaction is greatly facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

For chloropyridines, the reactivity towards SNAr is significant, although fluoropyridines are often more reactive. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

Direct C-C bond formation at the C3 position of 5-chloropyridine using a pyrrolidine-based carbon nucleophile (like an organometallic reagent) via an SNAr-type mechanism is challenging. A more viable strategy involves building the pyrrolidine ring onto a pre-functionalized pyridine. This could start with a compound like 3-acetyl-5-chloropyridine. The acetyl group could then serve as an anchor for the construction of the pyrrolidine ring through a series of reactions, such as a Mannich reaction followed by cyclization and reduction.

Stereoselective Synthesis of Chiral Centers within the Pyrrolidine Ring

The target molecule possesses a stereogenic center at the C3 position, which contains a tertiary alcohol. The synthesis of enantiomerically pure or enriched this compound requires a stereoselective approach. There are several established strategies to achieve this. nih.gov

One common method is the asymmetric reduction of a ketone precursor, such as N-protected-3-(5-chloropyridin-3-yl)-3-pyrrolidinone. This reduction can be carried out using chiral reducing agents or through catalytic asymmetric hydrogenation, which can provide high enantiomeric excess (ee). For example, asymmetric hydrogenation using chiral ruthenium complexes is a well-established method for producing chiral alcohols. researchgate.net

Another powerful strategy is the use of [3+2] cycloaddition reactions between azomethine ylides and dipolarophiles to construct the pyrrolidine ring with high diastereoselectivity. acs.org By using a chiral auxiliary, it is possible to induce a specific absolute configuration in the final product. acs.org

Alternatively, the synthesis can begin from a chiral starting material, a strategy known as the "chiral pool" approach. nih.gov Optically active (R)- or (S)-3-pyrrolidinol can be synthesized from precursors like optically active 4-chloro-3-hydroxybutyronitrile. google.comgoogle.com This chiral alcohol can then be oxidized to the corresponding 3-pyrrolidinone. The 5-chloropyridin-3-yl group can be introduced via a Grignard reaction or other organometallic addition to the ketone, followed by separation of the resulting diastereomers if necessary.

Optimization of Reaction Conditions, Selectivity, and Yields

To ensure an efficient and successful synthesis, optimization of reaction parameters is critical. This process involves systematically varying conditions to maximize the yield of the desired product while minimizing side reactions and impurities. researchgate.netresearchgate.net

For cross-coupling reactions, key parameters to optimize include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.net The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For nucleophilic aromatic substitution reactions, temperature, solvent, and the nature of the base (if required) are critical variables that can affect the reaction rate and outcome.

In stereoselective syntheses, optimization is geared towards maximizing diastereoselectivity or enantioselectivity. For asymmetric reductions, this involves screening different chiral catalysts, ligands, and solvents. For chiral pool approaches, optimizing the separation of diastereomers (e.g., by chromatography or crystallization) is often necessary.

The following interactive table illustrates typical parameters that would be optimized for a Suzuki-Miyaura cross-coupling reaction.

| Parameter | Variations to Test | Desired Outcome |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | High conversion, low catalyst loading |

| Ligand | SPhos, XPhos, RuPhos | Improved yield and selectivity, tolerance to functional groups |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Complete reaction, minimal side product formation |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile, Water mixtures | Good solubility, optimal reaction rate |

| Temperature | Room Temperature to 120 °C | Maximize reaction rate while minimizing decomposition |

| Concentration | 0.05 M to 1.0 M | Avoid side reactions like dimerization, ensure efficient reaction |

Scalability Considerations for Research-Scale Production

Transitioning a synthetic route from a small, exploratory scale (milligrams) to a larger, research-scale production (grams to tens ofgrams) introduces a new set of challenges. A process that is effective in a small flask may not be practical or safe on a larger scale.

Key considerations for scalability include:

Cost and Availability of Reagents: Starting materials and catalysts that are acceptable for small-scale work may be prohibitively expensive for larger quantities. For example, the cost of palladium catalysts makes minimizing the catalyst loading a priority.

Reaction Safety and Exothermicity: Reactions that are easily controlled on a small scale may have significant exotherms when scaled up, requiring careful temperature monitoring and control. The use of hazardous or pyrophoric reagents also requires more stringent safety protocols.

Purification Methods: Purification by column chromatography is common in discovery chemistry but becomes cumbersome and expensive on a larger scale. Developing conditions that allow for purification by crystallization or extraction is highly desirable for scalability.

Efficiency and Atom Economy: Routes with fewer steps, higher yields, and better atom economy are more suitable for scale-up. The use of microwave-assisted organic synthesis (MAOS) can sometimes increase efficiency and reduce reaction times. nih.gov

Catalyst Removal: For reactions using metal catalysts, ensuring the final compound is free of metal residues is critical, especially for compounds intended for biological testing. This may require specific purification steps like treatment with metal scavengers.

A straightforward, high-yielding reaction that results in a crystalline product is the ideal candidate for research-scale production. acs.org

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework, as well as the through-bond and through-space correlations between nuclei, can be assembled.

One-Dimensional NMR (¹H and ¹³C) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides the initial blueprint of the proton environments within the molecule. For 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol , distinct signals are expected for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The aromatic protons on the 5-chloropyridine moiety would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling constants dictated by their positions relative to the nitrogen atom and the chlorine substituent. The protons of the pyrrolidine ring would be observed in the upfield region, with the methylene (B1212753) protons adjacent to the nitrogen atom appearing more deshielded than the others. The proton of the tertiary alcohol (OH) would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. The carbon atoms of the pyridine ring would resonate at lower field (typically >120 ppm), while the sp³-hybridized carbons of the pyrrolidine ring would appear at higher field. The carbinol carbon (C-3 of the pyrrolidine ring) would be identifiable by its characteristic shift in the 50-80 ppm range.

| ¹H NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Pyridine H | 7.0 - 9.0 |

| Pyrrolidine CH₂ (adjacent to N) | 2.8 - 3.5 |

| Pyrrolidine CH₂ | 1.8 - 2.5 |

| Hydroxyl OH | Variable (broad s) |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Pyridine C | 120 - 155 |

| Pyrrolidine C-OH (C3) | 50 - 80 |

| Pyrrolidine C (adjacent to N) | 45 - 60 |

| Pyrrolidine C | 25 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the pyrrolidine ring and to confirm the relative positions of the protons on the pyridine ring. biorxiv.orgdoi.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). biorxiv.orgsemanticscholar.org This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, each proton signal from the pyrrolidine and pyridine rings would show a cross-peak with its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). biorxiv.orgfrontiersin.org The HMBC spectrum is crucial for connecting the pyrrolidine and pyridine rings. For example, correlations would be expected between the pyridine protons and the C-3 carbon of the pyrrolidine ring, and between the pyrrolidine protons at C-2 and C-4 and the pyridine carbons, thus confirming the C-C bond between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For this compound, NOESY could help determine the relative orientation of the pyridine ring with respect to the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

Analysis of Molecular Ion Peaks and Fragmentation Patterns

For This compound , HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) corresponding to the exact mass of the protonated species, C₉H₁₂ClN₂O⁺. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion, with a second peak at [M+2+H]⁺ having approximately one-third the intensity of the [M+H]⁺ peak. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways could include the loss of a water molecule (H₂O) from the tertiary alcohol, cleavage of the pyrrolidine ring, or the loss of the chloropyridine moiety.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For This compound , the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring and the aliphatic pyrrolidine ring would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would generate signals in the 1400-1600 cm⁻¹ region. Finally, a C-Cl stretching band would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| IR Absorption Data (Predicted) | |

| Functional Group | Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography offers the definitive solid-state structure of a compound, provided that suitable single crystals can be grown. This technique would provide precise bond lengths, bond angles, and torsional angles for This compound . Furthermore, it would reveal the solid-state conformation of the molecule, including the pucker of the pyrrolidine ring and the relative orientation of the chloropyridine substituent. Crucially, X-ray crystallography would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing arrangement.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment (If applicable)

The absolute stereochemistry of chiral molecules is defined by the spatial arrangement of atoms at the stereogenic center. For this compound, this refers to the (R) or (S) configuration at the C3 carbon. Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum for each enantiomer. nih.gov

As of this writing, specific experimental or computationally predicted Electronic Circular Dichroism data for this compound has not been published in peer-reviewed literature. However, the methodology for its application is well-established and would be the standard approach for assigning its absolute configuration.

The applicability of ECD to this compound relies on the presence of a chromophore—a part of the molecule that absorbs UV light—in proximity to the chiral center. In this case, the 5-chloropyridin-3-yl substituent serves as the necessary chromophore. The electronic transitions of this aromatic ring system are perturbed by the chiral environment of the C3-substituted pyrrolidinol ring, giving rise to a distinct ECD signal, known as the Cotton effect. nih.gov

The process for determining the absolute configuration of this compound using ECD involves a combined experimental and computational approach. The general workflow is outlined in the table below.

| Step | Description | Rationale |

| 1. Synthesis & Separation | The racemic mixture of this compound is synthesized. Subsequently, the individual (R) and (S) enantiomers are separated using a chiral resolution technique, such as chiral High-Performance Liquid Chromatography (HPLC). | Provides enantiomerically pure samples for experimental analysis. |

| 2. Experimental ECD Measurement | The ECD spectra of both isolated enantiomers are measured on a CD spectropolarimeter. The spectra will be mirror images of each other. nih.gov | To obtain the experimental chiroptical fingerprint for each enantiomer. |

| 3. Computational Modeling | The 3D structures of both (R)- and (S)-3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol are modeled. Conformational searches are performed to find the most stable low-energy conformers for each enantiomer. | The overall ECD spectrum is a population-weighted average of the spectra of all significant conformers. |

| 4. TD-DFT Calculation | The ECD spectrum for each low-energy conformer is calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). The final predicted spectrum for the (R) and (S) enantiomers is generated by Boltzmann-averaging the spectra of their respective conformers. | TD-DFT is a reliable method for predicting the chiroptical properties of organic molecules. nih.gov |

| 5. Comparison & Assignment | The experimentally measured ECD spectrum of one enantiomer is compared to the computationally predicted spectra for the (R) and (S) configurations. A direct match in the sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration of the measured enantiomer. | The correlation between the experimental data and the theoretically predicted spectrum for one specific configuration provides the definitive structural proof. |

This robust methodology allows for the conclusive assignment of the absolute configuration, a critical piece of data for understanding the molecule's role in various chemical and biological systems.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Pyrrolidin-3-ol Moiety

The pyrrolidin-3-ol component of the molecule contains two primary sites for chemical transformation: the hydroxyl group at the 3-position and the nitrogen atom of the pyrrolidine (B122466) ring.

The tertiary hydroxyl group in the pyrrolidin-3-ol moiety is a key functional handle for derivatization. Standard alcohol chemistry can be applied, although the specific reactivity will be influenced by the steric environment and the electronic nature of the adjacent pyridine (B92270) ring.

Esterification and Etherification : The hydroxyl group can undergo esterification with acyl halides or anhydrides and etherification with alkyl halides. These reactions are often employed as a strategy to install a protecting group on the hydroxyl function during multi-step syntheses. google.com For instance, protection is crucial to prevent side reactions and can enhance the performance of subsequent chemical steps, such as the reduction of other functional groups. google.com

Oxidation : Oxidation of the tertiary alcohol is not possible without cleavage of a carbon-carbon bond, a reaction that would destroy the pyrrolidine scaffold. Therefore, this transformation is not typically a productive pathway for this class of compounds.

Table 1: Potential Transformations of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Esterification | Acetyl Chloride | Acetate Ester | Often used for protection. |

| Etherification | Benzyl (B1604629) Bromide, NaH | Benzyl Ether | Common protecting group strategy. google.com |

| Oxidation | N/A | No Reaction | C-C bond cleavage would be required. |

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it a nucleophilic center. wikipedia.org Its reactivity is characteristic of dialkyl amines and is a frequent site for modification. wikipedia.org

Alkylation : The pyrrolidine nitrogen is readily alkylated by reacting with alkyl halides. chemicalbook.comquimicaorganica.org This reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, forming N-substituted pyrrolidinium (B1226570) salts. quimicaorganica.org

Acylation and Amidation : Acylation with acyl halides or anhydrides is a common transformation, yielding N-acylpyrrolidines (amides). chemicalbook.comquimicaorganica.org This reaction involves the nucleophilic addition of the pyrrolidine nitrogen to the carbonyl carbon, followed by the elimination of a leaving group. quimicaorganica.org Acylation of similar amino-pyridines has been shown to proceed in excellent yields. researchgate.net

Table 2: Common Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Product Type | Mechanism Note |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | N-Methylpyrrolidinium Salt | Nucleophilic substitution (SN2). chemicalbook.comquimicaorganica.org |

| N-Acylation | Benzoyl Chloride | N-Benzoylpyrrolidine | Nucleophilic acyl substitution. quimicaorganica.org |

| N-Amidation | Carboxylic Acid, Coupling Agent | N-Amide | Forms a stable amide bond. researchgate.net |

Reactivity of the 5-Chloropyridine Moiety

The 5-chloropyridine ring is an electron-deficient aromatic system, a characteristic that profoundly influences its reactivity towards both electrophilic and nucleophilic reagents.

The presence of a chlorine atom at the 5-position, combined with the inherent electron-withdrawing nature of the ring nitrogen, has a significant impact on the pyridine ring's reactivity.

Deactivation towards Electrophiles : The electronegative nitrogen atom withdraws electron density from the ring, making pyridine much less reactive than benzene (B151609) towards electrophilic substitution. quimicaorganica.org The chlorine atom, through its inductive effect, further deactivates the ring.

Activation towards Nucleophiles : Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack. youtube.com The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the attack occurs at positions that allow the negative charge of the intermediate to be stabilized by the nitrogen atom. stackexchange.com

The substitution patterns on the pyridine ring are well-defined and are a direct consequence of its electronic structure.

Electrophilic Aromatic Substitution (SEAr) : Electrophilic substitution on pyridine requires harsh conditions and generally occurs at the 3- and 5-positions. quimicaorganica.org Attack at the 2-, 4-, or 6-positions is disfavored because it leads to an unstable intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.org In 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol, the 3-position is already substituted. Further electrophilic attack would likely be directed to the other available C-3 equivalent position (position 5), but this is blocked by the chlorine. The remaining positions (2, 4, 6) are highly deactivated.

Nucleophilic Aromatic Substitution (SNAr) : Nucleophilic attack is strongly favored at the 2-, 4-, and 6-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the ring nitrogen. stackexchange.com In the case of the 5-chloropyridine moiety, a nucleophile would preferentially attack the positions ortho and para to the nitrogen (2- and 4-positions). The chlorine at C-5 is not at an activated position for substitution via the SNAr mechanism, but it can be replaced under different conditions, for example, through metal-catalyzed cross-coupling reactions.

Table 3: Substitution Patterns on the Chloropyridine Ring

| Substitution Type | Favored Positions | Ring Reactivity | Role of Chlorine |

|---|---|---|---|

| Electrophilic (SEAr) | 3, 5 | Strongly Deactivated | Deactivating |

| Nucleophilic (SNAr) | 2, 4, 6 | Strongly Activated stackexchange.com | Can act as a leaving group |

Investigation of Key Reaction Mechanisms in Synthetic Pathways

While a specific synthetic pathway for this compound is not detailed in the provided literature, plausible mechanisms can be inferred from the known reactivity of its precursors. A likely synthetic strategy involves the coupling of a pyridine fragment with a pyrrolidine fragment.

One potential key mechanistic step is the addition of an organometallic pyridine species to a pyrrolidone precursor. For instance, 3-bromo-5-chloropyridine (B1268422) could be converted into an organolithium or Grignard reagent. The mechanism would involve a metal-halogen exchange followed by the nucleophilic addition of the resulting carbanion to the carbonyl group of a protected N-benzyl-pyrrolidin-3-one. The subsequent step would be an acidic or aqueous workup to protonate the resulting alkoxide, yielding the tertiary alcohol.

Alternatively, the synthesis could proceed via a nucleophilic aromatic substitution (SNAr) mechanism, although this is less direct for substitution at the 3-position. A more modern approach would involve a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination. For example, a Suzuki coupling could involve the reaction of 3-bromo-5-chloropyridine with a pyrrolidine-based boronic ester. The mechanism for such a reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps mediated by a palladium catalyst.

A plausible mechanism for forming the pyrrolidine ring itself involves the intramolecular cyclization of an appropriate linear precursor. mdpi.com For example, a reaction could be designed where an amine attacks a suitable electrophile within the same molecule in a 5-exo-trig cyclization, a common strategy in the synthesis of five-membered rings. mdpi.comorganic-chemistry.org

Transition State Analysis and Reaction Coordinate Studies

Detailed computational studies are often employed to elucidate the transition states and reaction coordinates for reactions involving complex molecules like this compound. While specific transition state analyses for this exact compound are not extensively published, analogous reactions involving pyridinyl and pyrrolidinyl scaffolds provide valuable insights. For instance, in nucleophilic aromatic substitution reactions, the stability of the Meisenheimer intermediate is a critical factor in determining the reaction kinetics. Theoretical calculations, such as Density Functional Theory (DFT), can model the energy profile of such reactions, identifying the transition state structures and their associated energy barriers.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is paramount for understanding reaction mechanisms. In the synthesis and subsequent reactions of this compound, various intermediates can be postulated. For example, in its synthesis via the addition of a pyrrolidine-containing nucleophile to a chloropyridine precursor, a charged intermediate is formed. Spectroscopic techniques like NMR and mass spectrometry are instrumental in detecting and characterizing these transient species. While direct experimental data for this specific compound is scarce, related studies on similar heterocyclic systems confirm the formation of such intermediates.

Tautomerism and Conformational Analysis of the Compound

The structural dynamics of this compound, including tautomerism and conformational preferences, are key to its biological activity and physical properties.

Interconversion Dynamics in Solution

In solution, this compound can exist in different tautomeric forms, primarily involving the pyridine ring and the hydroxyl group of the pyrrolidine ring. For instance, keto-enol tautomerism can be considered for the pyridine moiety, although the aromatic pyridine form is generally more stable. nih.gov The interconversion between different tautomers is influenced by the solvent's polarity and pH. Dynamic NMR spectroscopy is a powerful tool to study these interconversion dynamics, providing information on the rates of exchange and the equilibrium position between different forms.

Conformational Preferences and Stereoisomerism

The pyrrolidine ring in this compound is not planar and can adopt various envelope and twisted conformations. The substituent at the 3-position, the chloropyridinyl group, significantly influences the conformational equilibrium. The presence of a chiral center at the C3 position of the pyrrolidine ring means that the compound can exist as a pair of enantiomers, (R)- and (S)-3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol. The relative orientation of the chloropyridine ring with respect to the pyrrolidine ring gives rise to different rotamers. The study of these conformational preferences often involves a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational modeling.

Below is a table summarizing the key structural features and their analytical basis:

| Feature | Description | Analytical Method |

| Tautomerism | Potential for keto-enol tautomerism involving the pyridine ring and hydroxyl group. | Dynamic NMR, UV-Vis Spectroscopy |

| Stereoisomerism | Exists as (R) and (S) enantiomers due to the chiral center at C3 of the pyrrolidine ring. | Chiral HPLC, Polarimetry |

| Conformational Isomers | The pyrrolidine ring can adopt envelope and twist conformations. Rotamers exist due to rotation around the C-C bond connecting the two rings. | X-ray Crystallography, NMR (NOE), Computational Modeling |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and stability of a compound like 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.commdpi.com For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface.

Key energetic parameters that would be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. scispace.com A larger energy gap generally implies higher stability and lower chemical reactivity. Other quantum chemical parameters such as electronegativity, chemical hardness, and softness can also be calculated to further describe the molecule's chemical behavior. mdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustration of what DFT calculations would provide. No experimental or calculated data for this specific molecule was found.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes)

DFT calculations are also instrumental in predicting various spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. mdpi.com The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of its chemical bonds.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. These calculations help in the interpretation of experimental NMR spectra, aiding in the structural elucidation of the molecule. The predicted shifts for the ¹H and ¹³C atoms in this compound would be compared with experimental data to confirm its structure.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation would model the movement of each atom in this compound in a simulated environment, such as in a solvent like water, over a specific period.

These simulations are crucial for exploring the molecule's conformational landscape, revealing the different shapes (conformers) it can adopt and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity.

In Silico Prediction of Reactivity Profiles and Reaction Pathways

Computational methods can predict how and where a molecule is likely to react. The Fukui function, a concept derived from DFT, is a key descriptor for predicting chemical reactivity and site selectivity. nih.gov It helps to identify the atoms in this compound that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

By mapping the electrostatic potential (ESP) onto the electron density surface, one can visualize the charge distribution of the molecule. Regions with negative potential are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. This information is invaluable for predicting potential reaction pathways and understanding the molecule's metabolic fate.

Computational Prediction of Interactions with Biological Macromolecules (e.g., protein binding pockets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net For this compound, docking studies would be performed to understand how it might fit into the binding site of a specific protein target.

These simulations calculate a binding energy, which estimates the strength of the interaction. mdpi.com The results can reveal key interactions, such as hydrogen bonds or van der Waals forces, between the compound and the amino acid residues of the protein's binding pocket. mdpi.com This information is critical in drug discovery for assessing the potential of a compound to act as an inhibitor or activator of a protein.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Correlations

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a set of compounds with a specific property of interest. For instance, a QSPR model could be developed to predict the plasma protein binding percentage of a series of related compounds based on descriptors like LogP or LogD. nih.gov

While no specific QSPR models for this compound have been identified, such a model could theoretically predict its various physicochemical and biological properties by comparing its calculated molecular descriptors to those of a known dataset of compounds.

Structure Activity Relationship Sar Studies and Molecular Interactions Pre Clinical/in Vitro Focus

Rational Design and Synthesis of Analogues and Derivatives of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol

The rational design of analogues of this compound involves the strategic modification of its core structure, which consists of a pyrrolidine (B122466) ring linked to a 5-chloropyridine moiety. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in drug discovery due to its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. nih.govmdpi.com The synthesis of such derivatives often starts from precursors like proline or involves cyclization of acyclic compounds to form the pyrrolidine skeleton. mdpi.com

The pyrrolidine ring offers multiple points for modification to modulate biological activity. SAR studies have revealed that the activity of pyrrolidine-based compounds can be significantly influenced by substituents at various positions on the ring. nih.gov The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," allows it to present substituents in distinct spatial orientations, impacting interactions with biological targets. nih.gov

Research into related pyrrolidine scaffolds has demonstrated key principles for activity modulation:

Substitution at C-3: Studies on pyrrolidine-2,5-dione scaffolds have shown that the nature of the substituent at the C-3 position strongly affects anticonvulsant activity. For instance, derivatives with bulky groups like benzhydryl or isopropyl at C-3 showed favorable protection in the scPTZ test, while smaller methyl groups were more active in the MES test. nih.gov

Introduction of Functional Groups: The introduction of a methyl group at the C-3 position of certain 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives was shown to prevent metabolic instability compared to the parent 3-hydroxy compounds, thereby improving pharmacokinetic profiles while retaining potent androgen receptor agonistic activity. nih.gov

Ring Oxidation: Modifications to the ring itself, such as the use of a 5-oxopyrrolidine (pyrrolidone) core, have yielded derivatives with significant biological activities. mdpi.comresearchgate.net For example, certain 5-oxopyrrolidine derivatives have demonstrated promising anticancer and selective antimicrobial activity, particularly against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus. mdpi.comresearchgate.net

Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring is often critical for activity. Studies on pyrrolidine pentamine inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib showed that modifications of stereochemistry had varied effects on inhibitory properties. nih.govnih.gov

Table 1: Effects of Pyrrolidine Ring Modifications on Biological Activity in Related Scaffolds

| Modification Type | Example Scaffold | Observed Effect on Activity | Reference |

|---|---|---|---|

| Substitution at C-3 | Pyrrolidine-2,5-dione | Size of substituent (e.g., benzhydryl vs. methyl) dictates anticonvulsant activity profile. | nih.gov |

| Methylation at C-3 | 1-(4-cyano-1-naphthyl)-pyrrolidine | Improved metabolic stability and retained androgen receptor agonism compared to 3-hydroxy analogue. | nih.gov |

| Ring Oxidation | 5-Oxopyrrolidine | Derivatives show potent anticancer and antimicrobial activities. | mdpi.comresearchgate.net |

| Stereochemistry | Pyrrolidine Pentamine | Modifications to stereochemistry have differential effects on enzyme inhibition. | nih.govnih.gov |

The pyridine (B92270) ring is a common feature in many biologically active compounds. Modifications to this ring, particularly the introduction of various substituents, can significantly alter a compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

For analogues related to 3-(pyridin-3-yl)pyrrolidin-3-ol, key findings include:

C-5 Substitution: In a series of 5-substituted pyridine analogues of a related nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, substitution at the C-5 position of the pyridine ring with bulky groups such as phenyl, substituted phenyl, or heteroaryl was explored. nih.gov This was done to probe the steric influence on binding affinity. The resulting analogues exhibited a range of high affinities for neuronal nAChRs. nih.gov

Introduction of Halogens: The introduction of a fluorine atom into the pyridine ring of 3-(pyridine-3-yl)-2-oxazolidinone derivatives was found to significantly enhance antibacterial activity against several Gram-positive bacteria. nih.gov It is speculated that the electron-withdrawing nature of fluorine reduces the electron cloud density of the pyridine ring, which may improve binding to the target or enhance penetration through bacterial biofilms. nih.gov The chlorine atom at the C-5 position in the title compound is also an electron-withdrawing group that can influence the molecule's properties.

Table 2: Effects of Pyridine Ring Modifications on Biological Activity in Related Scaffolds

| Modification Type | Example Scaffold | Observed Effect on Activity | Reference |

|---|---|---|---|

| Bulky C-5 Substituents (e.g., phenyl) | 5-Substituted Pyridine Analogues | Modulated binding affinity at neuronal nicotinic acetylcholine receptors, with some analogues showing sub-nanomolar Ki values. | nih.gov |

| Fluorination | 3-(Pyridine-3-yl)-2-oxazolidinone | Significantly increased antibacterial activity against Gram-positive bacteria. | nih.gov |

In this compound, the pyrrolidine and pyridine rings are directly connected. This direct linkage imparts a degree of conformational rigidity. The "linker region" can be considered the covalent bond between C-3 of the pyrrolidine and C-3 of the pyridine, along with the immediate stereochemical environment. The introduction of a linker or modification of this connection point can significantly impact the relative orientation of the two ring systems, which is often crucial for biological activity.

While specific studies on linker analogues for the title compound are not detailed, general principles from related fields suggest that varying the connection between aromatic and saturated heterocyclic rings is a common strategy in drug design. For instance, in the design of 5-HT3 receptor antagonists, the nature of the linkage between an azabicyclic moiety (like tropane (B1204802) or quinuclidine) and a heteroaromatic portion was shown to affect the compound's functional behavior, determining whether it acts as an antagonist or agonist. nih.gov The introduction of a linker, such as an amide or ether, would increase the degrees of freedom and could be explored to optimize interactions with a target binding site.

In Vitro Biological Target Engagement and Modulation Studies

In vitro studies are essential for determining the biological targets of a compound and characterizing the nature of its interaction. These assays measure target engagement through methods like enzyme inhibition or receptor binding.

Derivatives containing the pyrrolidine scaffold have been shown to interact with a variety of enzymes.

Aminoglycoside Acetyltransferase: Pyrrolidine pentamine derivatives have been identified as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme that confers resistance to aminoglycoside antibiotics. nih.govnih.gov SAR studies have demonstrated that the inhibitory activity is sensitive to substitutions on the pyrrolidine scaffold. nih.govnih.gov

Matrix Metalloproteinases (MMPs): Certain pyrrolidine hydroxamates have been investigated as inhibitors of MMPs, such as MMP-2. Docking studies suggested that the hydroxamate group chelates the catalytic zinc ion in the enzyme's active site, while other parts of the molecule form hydrogen bonds with amino acid residues. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): Pyrrolidine derivatives have also been evaluated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. One study found that a compound with a 4-trifluorophenyl substitution exhibited the best inhibition with an IC50 value of 11.32 ± 1.59 μM. frontiersin.org

The 3-pyridyl-pyrrolidine scaffold is a key pharmacophore for ligands of several receptors, particularly neuronal nicotinic acetylcholine receptors (nAChRs) and serotonin (B10506) receptors (5-HTRs).

Nicotinic Acetylcholine Receptors (nAChRs): Analogues of the title compound are known to bind with high affinity to nAChRs. A study on 5-substituted pyridine analogues of a related compound tested their binding affinity for CNS nAChRs. nih.gov The unsubstituted parent compound (with hydrogen at C-5) had a Ki value of 0.15 nM. Introduction of various bulky substituents at the C-5 position resulted in analogues with Ki values ranging from 0.055 to 0.69 nM, indicating that the receptor can accommodate significant steric bulk at this position. nih.gov Functional assays further identified several of these analogues as either agonists or antagonists at different nAChR subtypes. nih.gov

Serotonin (5-HT) Receptors: The pyrrolidine/pyrrolidone scaffold is also present in ligands for 5-HT receptors. For example, novel conformationally constrained derivatives based on a pyrrolidone structure were designed as 5-HT3 receptor ligands. nih.gov Binding studies using [3H]granisetron on rat cortical membranes revealed subnanomolar affinity for some of these compounds. nih.gov Subsequent functional assays on NG 108-15 cells helped to characterize these ligands as having a full range of intrinsic efficacies, from antagonists to agonists, depending on their specific structural features. nih.gov

Table 3: Neuronal nAChR Binding Affinities of 5-Substituted Pyridine Analogues

| Compound/Analogue | Modification | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Parent Compound | H at C-5 of pyridine | 0.15 | nih.gov |

| Substituted Analogues | Bulky groups (phenyl, etc.) at C-5 | 0.055 to 0.69 | nih.gov |

Cellular Assays for Target Pathway Modulation (excluding clinical data)

The utility of the pyridinyl-pyrrolidine scaffold is evident from its investigation across various cellular assays for different therapeutic targets. Although specific data for this compound is not extensively published, related structures have been evaluated for their ability to modulate key biological pathways.

Derivatives of pyridinyl-pyrrolidine have been identified as potent and functionally active antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for metabolic disorders. Structure-activity relationship (SAR) studies on these analogs revealed that modifications to both the pyridine and pyrrolidine rings significantly impact their activity in cellular functional assays.

Furthermore, patent literature discloses the incorporation of the (S)-pyrrolidin-3-ol moiety into more complex structures designed as inhibitors of phosphoinositide 3-kinase (PI3K) and/or mTOR, crucial regulators of cell growth and survival pathways implicated in cancer. These compounds are frequently subjected to a battery of in vitro cellular assays, including cell proliferation assays (e.g., MTS or CellTiter-Glo) in various cancer cell lines and target engagement assays to confirm pathway modulation.

A thesis from the University of Birmingham reports the synthesis of N-benzyl-5-(5-chloropyridin-3-yl)pyrrolidin-3-ol, a closely related analog. bham.ac.uk The research indicates that compounds from this chemical series were submitted for biological screening, including herbicide, fungicide, and insecticide assays, demonstrating the scaffold's potential to modulate biological pathways beyond human therapeutics. bham.ac.uk

Table 1: Cellular Assays and Investigated Activities for Related Pyridinyl-Pyrrolidine Scaffolds

| Compound Class/Scaffold | Target/Pathway Investigated | Typical Cellular Assays | Reference |

|---|---|---|---|

| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives | MCH-R1 Antagonism | Functional assays measuring receptor activation (e.g., calcium flux, cAMP) | |

| (S)-pyrrolidin-3-ol containing PI3K/mTOR inhibitors | PI3K/mTOR Signaling | Cell proliferation assays (various cancer lines), Western blotting for phosphorylation of downstream targets (e.g., Akt, S6K) | google.comgoogle.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based approach used to define the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For the this compound scaffold, a pharmacophore model can be hypothesized based on its constituent functional groups.

The key pharmacophoric features of this scaffold include:

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The pyridine ring itself provides a hydrophobic surface for π-π stacking or hydrophobic interactions.

Halogen Bond Donor: The chlorine atom at the 5-position of the pyridine ring can act as a halogen bond donor, a specific and directional interaction with electron-rich atoms like oxygen or sulfur.

Hydrogen Bond Donor/Acceptor: The hydroxyl group on the pyrrolidine ring can function as both a hydrogen bond donor (HBD) and acceptor (HBA).

3D Scaffold: The pyrrolidine ring provides a rigid, three-dimensional structure that orients these features in a defined spatial arrangement, which is critical for receptor selectivity and affinity.

Table 2: Hypothesized Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with donor groups (e.g., -NH, -OH) in a receptor active site. |

| Aromatic Region (AR) | Pyridine Ring | π-π stacking, hydrophobic interactions. |

| Halogen Bond Donor (XB) | C5-Chlorine | Directional interaction with Lewis basic sites (e.g., carbonyl oxygen). |

| Hydrogen Bond Donor (HBD) | Pyrrolidine-3-ol (OH ) | Interaction with acceptor groups (e.g., C=O, N) in a receptor. |

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. While docking studies for this compound are not specifically published, research on a closely related fragment provides valuable insights.

Though Molecular Dynamics (MD) simulations for this specific complex were not detailed, they represent a standard follow-up to docking studies. MD simulations would be employed to assess the stability of the predicted binding pose over time, analyze the flexibility of the ligand and protein, and calculate the free energy of binding more accurately, thereby validating the initial docking hypothesis.

Table 3: Summary of Molecular Docking Insights for the 5-Chloropyridine Moiety

| Target Protein | Ligand Fragment | Predicted Binding Site | Key Interaction Type | Reference |

|---|

Development of Molecular Probes and Research Tools based on the Scaffold

Molecular probes are specialized chemical tools, often derived from bioactive scaffolds, designed to identify, visualize, or manipulate biological targets such as proteins. The this compound structure possesses characteristics that make it a suitable starting point for the development of such probes.

Given its potential to interact with targets like kinases or G-protein coupled receptors, the scaffold could be modified to create various research tools:

Affinity-Based Probes: By attaching a reactive group (e.g., a photo-affinity label like a benzophenone (B1666685) or diazirine) to a non-critical position on the scaffold, a probe could be created to covalently link to its biological target upon UV irradiation. Subsequent proteomic analysis could then identify the unknown protein target(s).

Fluorescent Probes: Conjugating a fluorophore (e.g., fluorescein (B123965) or a rhodamine dye) to the scaffold would allow for the visualization of target localization within cells using fluorescence microscopy. Such probes are invaluable for studying target engagement and dynamics in a live-cell context. The point of attachment would need to be carefully selected to avoid disrupting the key binding interactions.

Biotinylated Probes: Adding a biotin (B1667282) tag would enable the pull-down and enrichment of the target protein from cell lysates using streptavidin-coated beads. This is a common and powerful method for target identification and validation.

The development of such probes would first require a thorough SAR study to understand which positions on the this compound molecule can be modified without losing binding affinity for its intended target.

Potential Applications in Chemical Biology and Advanced Materials Research

Role as a Privileged Scaffold for Novel Chemical Probe Development

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets through selective modification. The 3-(5-chloropyridin-3-yl)pyrrolidin-3-ol structure embodies this concept effectively.

Three-Dimensional Diversity : The non-planar, sp3-hybridized pyrrolidine (B122466) ring provides a rigid, three-dimensional core. nih.gov This is a significant advantage over flat, aromatic scaffolds, as it allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for protein targets.

Functional Group Handles : The molecule possesses three key functional groups for modification: the secondary amine and tertiary alcohol on the pyrrolidine ring, and the chloro-substituent on the pyridine (B92270) ring. These sites allow for the attachment of various chemical reporters (like fluorophores or biotin) or pharmacophoric fragments to develop a library of chemical probes for target identification and validation studies.

Vectorial Exploration : The distinct chemical nature of the pyrrolidine and pyridine rings allows for the systematic exploration of chemical space. Modifications on the pyrrolidine ring can modulate interactions within a protein's binding pocket, while the chloropyridine moiety can be used to interact with different regions of the target or to attach linkers for proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules.

Utility as a Synthetic Precursor for More Complex Bioactive Architectures

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate molecules with potential therapeutic applications. The pyrrolidine ring is a fundamental component of numerous pharmaceuticals, including antiviral and anticancer agents. mdpi.comnih.gov

Key synthetic transformations include:

N-Substitution : The secondary amine of the pyrrolidine ring can be readily functionalized via reactions such as acylation, alkylation, reductive amination, and arylation to introduce a wide variety of substituents.

O-Substitution : The tertiary hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Palladium-Catalyzed Cross-Coupling : The 5-chloro-substituent on the pyridine ring is a prime site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity and enabling the construction of compounds like those used in kinase or protease inhibitors.

The combination of these synthetic routes allows for the creation of extensive compound libraries from a single, advanced precursor, accelerating the drug discovery process.

| Feature | Potential Contribution to Bioactivity |

| Pyrrolidin-3-ol Core | Provides a rigid 3D scaffold, introduces chirality, and offers sites (N-H, O-H) for hydrogen bonding with biological targets. nih.gov |

| 5-Chloropyridine Moiety | Acts as a bioisostere for other aromatic systems, participates in hydrogen bonding, and serves as a reactive handle for synthetic elaboration via cross-coupling reactions. |

Exploration in Mechanistic Chemical Biology Studies to Elucidate Biological Pathways

Beyond serving as a scaffold for potential drugs, this compound can be adapted for use in mechanistic studies. By incorporating specific functionalities, it can be transformed into a tool compound to investigate biological processes.

For example, a derivative could be designed as a covalent probe. The chloropyridine ring, while generally stable, could be strategically positioned within a molecule designed to bind a specific protein target, potentially allowing for covalent bond formation with a nearby nucleophilic residue (e.g., cysteine or lysine) under specific conditions. Such covalent probes are invaluable for identifying the direct targets of a bioactive compound and for mapping binding sites.

Furthermore, by attaching affinity tags like biotin (B1667282) or photo-cross-linking groups, derivatives of this compound could be used in chemical proteomics experiments to pull down and identify binding partners from cell lysates, thereby helping to elucidate the mechanism of action of a new class of molecules.

Potential in Advanced Functional Materials

The application of heterocyclic compounds is not limited to biology; they are increasingly used as building blocks for advanced materials. klinger-lab.demdpi.com The distinct electronic and structural features of this compound suggest its potential utility in materials science.

Polymer Building Blocks : The molecule contains two functional groups (the secondary amine and the tertiary alcohol) that can participate in polymerization reactions. For instance, it could be used as a monomer or a cross-linking agent in the synthesis of novel polyamides or polyurethanes. The incorporation of the rigid pyrrolidine and aromatic pyridine units into a polymer backbone could impart unique thermal and mechanical properties. mdpi.commdpi.com

Metal-Organic Frameworks (MOFs) and Sensors : The nitrogen atom of the pyridine ring is a well-known coordination site for metal ions. This suggests that the compound could serve as a ligand for the construction of metal-organic frameworks. By designing the polymer or framework to respond to specific analytes, the material could function as a chemical sensor. The electronic properties of the pyridine ring could be modulated upon binding, leading to a detectable optical or electrical signal. Diketopyrrolopyrrole (DPP) derivatives containing pyridine-like heterocycles, for example, have been explored for high-performance organic electronics. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Asymmetric Synthetic Routes

The central chirality of the 3-hydroxypyrrolidine core is a critical determinant of the compound's biological activity. Therefore, the development of efficient and sustainable methods for its enantioselective synthesis is a primary area for future research. Current synthetic routes may rely on classical resolution or stoichiometric chiral auxiliaries, which can be inefficient and generate significant waste.

Future efforts should focus on catalytic asymmetric methods. numberanalytics.comchiralpedia.com The asymmetric hydrogenation of a suitable pyrrole (B145914) or pyrroline (B1223166) precursor represents a highly promising strategy. nih.gov For instance, a rhodium- or ruthenium-based catalyst system with a chiral phosphine (B1218219) ligand, such as PhTRAP, could facilitate the highly enantioselective reduction of a 3-(5-chloropyridin-3-yl)-Δ²-pyrroline precursor. nih.govmdpi.com Another approach involves the asymmetric reduction of the corresponding ketone, 3-(5-chloropyridin-3-yl)pyrrolidin-3-one, using chiral catalysts. nih.gov

Furthermore, aligning with the principles of green chemistry, the exploration of biocatalysis and flow chemistry could offer substantial advantages. numberanalytics.comchiralpedia.com The use of engineered ketoreductase enzymes could provide exquisite stereocontrol under mild, aqueous conditions. Continuous flow processes could enhance the safety, scalability, and efficiency of existing or newly developed synthetic routes. chiralpedia.comnumberanalytics.com The development of such methods is crucial for producing enantiomerically pure 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol in a cost-effective and environmentally responsible manner. chiralpedia.comnih.gov

Table 1: Potential Asymmetric Synthetic Strategies

| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages |